REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([F:7])=[C:5]([CH:8]=[O:9])[C:4]([C:10]([F:13])([F:12])[F:11])=[N:3]1.O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:17].[K+].[K+]>CC(C)=O.O.S(=O)(=O)(O)O>[CH3:1][N:2]1[C:6]([F:7])=[C:5]([C:8]([OH:17])=[O:9])[C:4]([C:10]([F:13])([F:11])[F:12])=[N:3]1 |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1F)C=O)C(F)(F)F
|
Name
|
potassium dichromate dihydrate
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred rapidly overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (6 ×75 mL)
|
Type
|
WASH
|
Details
|
The combined organic solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1F)C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 200.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |